Azulen-2-amine
Overview
Description
Azulen-2-amine, also known as 2-Aminoazulene, is a chemical compound with the molecular formula C10H9N . It has a molecular weight of 143.19 . The compound is characterized by its unique structure, which includes a seven-membered and a five-membered ring .
Synthesis Analysis
Azulen-2-amine can be synthesized through various methods. One approach involves the reaction of azulen-2-amine with oxalyl dichloride, which provides azuleno[2,1-b]pyrrole-2,3-dione. This compound, after condensation with isatoic anhydrides, affords azuleno[1’,2’:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione in high yield . Another method involves the [8+2] cycloaddition of 2H-cycloheptafuran-2-ones with silyl enol ethers .Molecular Structure Analysis
The structure of Azulen-2-amine is unique due to its fused 5- and 7-membered ring systems . The introduction of diarylamino groups at the 2- and 6-positions of azulene was found to invert the order of the orbital energy levels, resulting in a substantial increase in absorbance in the visible region .Chemical Reactions Analysis
Azulen-2-amine can undergo various chemical reactions. For instance, it can react with oxalyl dichloride to produce azuleno[2,1-b]pyrrole-2,3-dione . Additionally, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture .Physical And Chemical Properties Analysis
Azulen-2-amine has a melting point of 93-94℃ and a boiling point of 307℃. It has a density of 1.137 and a flash point of 157℃ . The compound exhibits quite interesting and unique optical and physical properties .Scientific Research Applications
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Anti-inflammatory and Antitumor Applications
- Field : Medicine
- Application Summary : Azulene and its derivatives have been found to have anti-inflammatory and antitumor properties . They are components of many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo .
- Methods and Procedures : The specific methods and procedures for these applications would depend on the specific derivative and the context in which it is being used. Generally, these compounds would be isolated, synthesized, or otherwise obtained, and then applied in a clinical or laboratory setting .
- Results or Outcomes : While the specific results or outcomes would depend on the specific study or application, generally these compounds have been found to have beneficial effects in reducing inflammation and combating tumor growth .
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Bioimaging Material
- Field : Biotechnology
- Application Summary : Azulene derivatives have been used as bioimaging materials .
- Methods and Procedures : These compounds can be used in various imaging techniques to visualize biological structures or processes .
- Results or Outcomes : The use of these compounds in bioimaging can provide valuable insights into biological structures or processes .
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Dyes and Solar Cells
- Field : Technology
- Application Summary : Due to their physicochemical properties, azulene and its derivatives have found many potential applications in technology, especially in optoelectronic devices . They have been used as dyes and in solar cells .
- Methods and Procedures : These compounds can be incorporated into various technological devices or systems due to their unique properties .
- Results or Outcomes : The use of these compounds in such applications can enhance the performance or functionality of these devices or systems .
Future Directions
Azulene and its derivatives, including Azulen-2-amine, continue to attract the attention of researchers due to their unique properties and potential applications in various fields such as pharmaceuticals, organic electronics, solar cells, and non-linear optics . The synthesis of Azulen-2-amine and its derivatives is an active area of research, with new synthetic methods, reactivity, and physical properties continuing to be discovered .
properties
IUPAC Name |
azulen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBMMUQJIMLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412776 | |
Record name | azulen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azulen-2-amine | |
CAS RN |
50472-20-3 | |
Record name | 2-Azulenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | azulen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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